molecular formula C25H32Cl2N4O B054887 B 193 CAS No. 124824-14-2

B 193

Cat. No.: B054887
CAS No.: 124824-14-2
M. Wt: 475.5 g/mol
InChI Key: BSXVJHKCRCHNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound with the molecular formula C25H32Cl2N4O and a molecular weight of 475.5 g/mol. This compound is often used in scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride involves multiple steps, including the formation of the pyridoindole core and subsequent functionalization. The exact synthetic routes and reaction conditions can vary, but typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly involving the piperazine ring, can yield various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving cellular processes and molecular interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making it a valuable tool in research. The exact molecular targets and pathways can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Compared to other similar compounds, 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has unique structural features that contribute to its distinct properties and applications. Similar compounds include other pyridoindole derivatives and piperazine-containing molecules, each with their own specific characteristics and uses.

Properties

CAS No.

124824-14-2

Molecular Formula

C25H32Cl2N4O

Molecular Weight

475.5 g/mol

IUPAC Name

9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydropyrido[3,4-b]indol-1-one;dihydrochloride

InChI

InChI=1S/C25H30N4O.2ClH/c1-26-23-11-6-5-10-21(23)22-12-15-29(25(30)24(22)26)14-7-13-27-16-18-28(19-17-27)20-8-3-2-4-9-20;;/h2-6,8-11H,7,12-19H2,1H3;2*1H

InChI Key

BSXVJHKCRCHNJD-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl

124824-14-2

Synonyms

9-methyl-2-(3-(4-phenyl-1-piperazinylpropyl))-1,2,3,4-tetrahydro-beta-carbolin-1-one
B 193
B-193

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.